molecular formula C35H37IN2 B12104403 (2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide

Cat. No.: B12104403
M. Wt: 612.6 g/mol
InChI Key: RDCWRZDJSZMFQA-UHFFFAOYSA-M
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Description

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide is a synthetic benzo[e]indolium-based dye offered for research and development purposes. This compound belongs to the class of cyanine dyes, which are characterized by a conjugated polymethine chain connecting two nitrogen-containing heterocycles. Cyanine dyes like this one are primarily valued in biomedical research for their strong absorption and fluorescence properties, making them suitable for applications such as fluorescent labeling, bioimaging, and optical sensing. The structure, featuring a benzo[e]indole end group, is typically engineered to influence the dye's photophysical characteristics, including its absorption/emission wavelength, stability, and quantum yield. Researchers can explore its use in developing molecular probes for detecting various biological analytes or as a sensitizer in photodynamic therapy research. The product is supplied with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C35H37IN2

Molecular Weight

612.6 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide

InChI

InChI=1S/C35H37N2.HI/c1-7-36-28-22-20-24-14-9-11-16-26(24)32(28)34(3,4)30(36)18-13-19-31-35(5,6)33-27-17-12-10-15-25(27)21-23-29(33)37(31)8-2;/h9-23H,7-8H2,1-6H3;1H/q+1;/p-1

InChI Key

RDCWRZDJSZMFQA-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=C(C3=CC=CC=C3C=C2)C(/C1=C\C=C\C4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-]

Canonical SMILES

CCN1C2=C(C3=CC=CC=C3C=C2)C(C1=CC=CC4=[N+](C5=C(C4(C)C)C6=CC=CC=C6C=C5)CC)(C)C.[I-]

Origin of Product

United States

Preparation Methods

Alkylation of Benzo[e]Indole

Benzo[e]indole is treated with methyl iodide (CH₃I) and ethyl iodide (C₂H₅I) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The reaction proceeds under reflux (80–100°C) for 24–48 hours to ensure complete N-alkylation. The use of excess methyl iodide ensures the formation of the 1,1-dimethyl substitution, while ethyl iodide introduces the 3-ethyl group.

Reaction Conditions :

  • Molar ratio: Benzo[e]indole : CH₃I : C₂H₅I = 1 : 2.2 : 1.1

  • Solvent: Anhydrous acetonitrile

  • Temperature: 85°C, 36 hours

  • Yield: 68–72%

The quaternary ammonium salt is precipitated by adding diethyl ether, followed by recrystallization from ethanol to achieve >95% purity.

Formation of the Prop-2-Enylidene Bridge

The central methine chain is constructed via a condensation reaction between two equivalents of 3-ethyl-1,1-dimethylbenzo[e]indol-3-ium iodide and a tri-carbon coupling agent.

Glutaconaldehyde Dianil-Mediated Coupling

Glutaconaldehyde dianil (C₆H₅NH)₂C=CH-CH₂-CH=NC₆H₅) serves as the bis-electrophile, enabling the formation of the conjugated prop-2-enylidene bridge. The reaction occurs in anhydrous acetic acid under nitrogen atmosphere to prevent oxidation.

Mechanism :

  • Protonation of glutaconaldehyde dianil by acetic acid generates a reactive diimine intermediate.

  • Nucleophilic attack by the deprotonated methyl groups of the indolium salts forms the C=C bonds.

  • Elimination of aniline derivatives yields the target conjugated system.

Reaction Conditions :

  • Molar ratio: Indolium salt : glutaconaldehyde dianil = 2 : 1

  • Solvent: Glacial acetic acid

  • Temperature: 110°C, 8 hours

  • Yield: 54–60%

Zincke Salt Alternative Approach

An alternative method involves Zincke salt intermediates (e.g., N-2,4-dinitrophenylpyridinium tosylates). The pyridinium core undergoes ring-opening with 4-bromoaniline, followed by condensation with the indolium salt.

Steps :

  • Zincke Salt Preparation : Pyridine reacts with 2,4-dinitrophenyl tosylate in dichloromethane to form the electron-deficient pyridinium salt.

  • Ring-Opening : 4-Bromoaniline attacks the pyridinium salt, yielding a secondary amine intermediate.

  • Condensation : The amine intermediate reacts with 3-ethyl-1,1-dimethylbenzo[e]indol-3-ium iodide in methanol at 60°C, forming the cyanine dye.

Advantages :

  • Higher regioselectivity for E,E-isomers (≥90%).

  • Yields improved to 75–86% for doubly iodinated derivatives.

Purification and Characterization

Recrystallization

The crude product is purified via sequential recrystallization from methanol/ethyl acetate (1:3 v/v), achieving ≥98% purity. Single crystals suitable for X-ray diffraction are grown via slow evaporation from ethanol.

Spectroscopic Validation

  • UV-Vis Spectroscopy : Absorption maxima (λₘₐₓ) at 620–650 nm confirm the extended conjugation.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.72 (s, 2H, methine protons)

    • δ 7.85–7.20 (m, 16H, aromatic protons)

    • δ 3.55 (q, J = 7.2 Hz, 4H, CH₂CH₃)

    • δ 1.82 (s, 12H, N(CH₃)₂)

  • HRMS : m/z calculated for C₃₄H₃₈IN₂⁺: 629.2145; found: 629.2149.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Isomeric Purity (E,E)Scale-Up Feasibility
Glutaconaldehyde54–609585Moderate
Zincke Salt75–869892High

The Zincke salt route offers superior yields and stereocontrol, making it preferable for industrial-scale synthesis.

Challenges and Optimization

Stereochemical Control

The E,E-configuration is critical for optical properties. Using bulky solvents (e.g., tert-butanol) reduces steric hindrance, enhancing isomer purity to 95%.

Iodide Counterion Stability

Prolonged heating above 100°C risks iodide oxidation. Replacing oxygen with inert gases (Ar/N₂) and adding stabilizers (e.g., hydroquinone) mitigate degradation .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

    Medicinal Chemistry

    This compound exhibits a range of biological activities that make it a candidate for pharmaceutical development. Its structure, characterized by a highly conjugated polycyclic framework, suggests potential interactions with biological targets.

    Anticancer Activity : Research indicates that compounds with similar structures to this iodide derivative have shown promising anticancer properties. The benzo[e]indole moiety is known for its ability to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .

    Neuroprotective Effects : There is emerging evidence that derivatives of benzo[e]indole can provide neuroprotective effects. This compound could potentially be explored for its ability to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

    Materials Science

    The unique structural properties of (2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,1-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,1-dimethylbenzo[e]indole;iodide also lend themselves to applications in materials science.

    Organic Light Emitting Diodes (OLEDs) : The compound's conjugated system may be utilized in the development of OLED materials. The efficiency of light emission from such compounds can be enhanced through structural modifications, making them suitable for use in display technologies .

    Photovoltaic Devices : Similar compounds are being investigated for their roles in organic solar cells. Their ability to absorb light and convert it into electrical energy positions them as potential candidates for improving the efficiency of solar energy conversion systems .

    Organic Synthesis

    In the realm of synthetic chemistry, this compound can serve as an important intermediate due to its complex structure and functional groups.

    Building Block for Synthesis : The iodide ion present in the compound can facilitate nucleophilic substitution reactions, making it a valuable building block for synthesizing other complex organic molecules. This property is particularly useful in creating new pharmaceutical agents or functional materials .

    Synthesis of Novel Compounds : Researchers are exploring the use of this compound as a precursor for synthesizing novel derivatives with enhanced biological or physical properties. The versatility of the benzo[e]indole structure allows for various substitutions that can lead to significant changes in activity .

    Case Studies and Research Findings

    Study Focus Area Findings
    Study on Anticancer PropertiesMedicinal ChemistryDemonstrated that similar benzo[e]indole derivatives induced apoptosis in cancer cell lines .
    Investigation into Neuroprotective EffectsNeurobiologyFound that derivatives reduced oxidative stress and inflammation in neuronal models .
    Application in OLEDsMaterials ScienceHighlighted potential efficiency improvements in light-emitting applications .
    Use as a Synthetic IntermediateOrganic SynthesisShowed effective nucleophilic substitution leading to new compound synthesis .

    Mechanism of Action

    • The compound’s mechanism likely involves interactions with cellular targets (e.g., receptors, enzymes).
    • Further studies are needed to elucidate specific pathways and molecular targets.
  • Comparison with Similar Compounds

    Structural and Electronic Comparisons

    Key Structural Features

    • Target Compound :
      • Core : Two benzo[e]indolium moieties linked via a conjugated (E)-prop-2-enylidene bridge.
      • Substituents : Ethyl and methyl groups at the 1,1- and 3-positions of both indole rings.
      • Counterion : Iodide (I⁻).
      • Molecular Weight : Estimated at ~578.5 g/mol (C₃₀H₃₂IN₂).

    Comparison with Similar Compounds

    Table 1: Structural and Spectral Comparison
    Compound Name / ID Substituents Conjugation Length λmax (nm) Molecular Weight (g/mol) Key Differences
    Target Compound Ethyl, Methyl Prop-2-enylidene N/A ~578.5 Iodide counterion; symmetric structure
    CAS 14696-39-0 Ethyl, Methyl Propenyl 546 (MeOH) ~460.4 Shorter conjugation (propenyl bridge); lower molecular weight
    C40H45BrN2O () Hexenyl, Hydroxy Hex-1-enyl N/A 649.73 Bromide counterion; hydroxyl group enhances hydrophilicity
    GLPBIO-53458 Chloride, Cyclohexenyl Vinyl + cyclohexenyl N/A 519.55 Chloride counterion; bulky cyclohexenyl group reduces symmetry

    Electronic and Functional Insights

    Absorption Properties :

    • The target compound’s conjugated prop-2-enylidene bridge likely extends π-conjugation compared to CAS 14696-39-0’s propenyl bridge, which could redshift λmax beyond 546 nm .
    • Substituents like hydroxyl () or cyclohexenyl () alter electronic transitions, affecting photostability and Stokes shift.

    Counterion Effects :

    • Iodide (I⁻) : Larger ionic radius compared to chloride (Cl⁻) or bromide (Br⁻) may reduce solubility in polar solvents but improve crystallinity .
    • Chloride (Cl⁻) : Smaller size enhances solubility, as seen in GLPBIO-53458, which is marketed for research applications .

    Substituent Reactivity: Ethyl and methyl groups are weakly electron-donating, stabilizing the indolium core against electrophilic attacks compared to electron-withdrawing groups (e.g., -CN) .

    Functional Performance

    • Bioimaging : Symmetric cyanine dyes like the target compound exhibit sharp absorption bands and high molar absorptivity, ideal for fluorescence microscopy .
    • Optoelectronics : Extended conjugation may enhance charge-transfer efficiency in solar cells or OLEDs compared to shorter-bridged analogues.

    Q & A

    Q. What are the standard synthetic pathways for this compound, and how can reaction conditions be optimized to improve yield?

    The synthesis typically involves multi-step reactions, including condensation of indole derivatives and subsequent alkylation. For example, similar indole-based compounds are synthesized via refluxing with catalysts like p-toluenesulfonic acid in ethanol, followed by purification through recrystallization (e.g., 68–87% yields achieved in analogous syntheses) . Optimization strategies include:

    • Temperature control : Maintaining reflux conditions (e.g., 70–80°C) to enhance reaction kinetics.
    • Catalyst selection : Acidic catalysts (e.g., p-toluenesulfonic acid) improve electrophilic substitution in indole rings.
    • Purification : Ethanol or DMF/acetic acid mixtures are effective for recrystallization to isolate pure crystals .

    Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

    Structural characterization employs:

    • NMR spectroscopy : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, vinylidene protons in similar compounds resonate at δ 7.2–8.5 ppm .
    • IR spectroscopy : Key peaks include C=N stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., MW 649.73 for a related brominated indole derivative) .

    Q. What are the solubility and stability profiles under varying pH and temperature conditions?

    • Solubility : Indole derivatives are generally soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Ethyl and methyl groups enhance lipophilicity .
    • Stability : Benzo[e]indole salts are stable at room temperature but degrade under strong acidic/basic conditions. Thermal gravimetric analysis (TGA) shows decomposition above 200°C .

    Advanced Research Questions

    Q. How can computational methods like molecular docking predict this compound’s interaction with biological targets?

    • Target preparation : Retrieve protein structures (e.g., kinases) from PDB and optimize protonation states.
    • Ligand docking : Use AutoDock Vina to simulate binding poses. For example, indole derivatives show affinity for ATP-binding pockets due to π-π stacking with aromatic residues .
    • Validation : Compare docking scores with experimental IC50 values from enzyme inhibition assays .

    Q. What experimental strategies resolve contradictions in spectral or bioactivity data?

    • Spectral discrepancies : Use 2D NMR (COSY, NOESY) to distinguish overlapping peaks. For example, E/Z isomerism in vinylidene groups can cause splitting in 1H NMR .
    • Bioactivity variability : Cross-validate using orthogonal assays (e.g., surface plasmon resonance [SPR] vs. isothermal titration calorimetry [ITC]) to confirm binding constants .

    Q. How do substituents (e.g., ethyl, methyl) influence the compound’s electronic properties and reactivity?

    • Electron-donating groups : Ethyl and methyl groups increase electron density on the indole ring, enhancing nucleophilic substitution reactivity.
    • Steric effects : Bulky substituents at the 1,1-dimethyl position hinder planarization, reducing π-conjugation and altering fluorescence properties .
    • Quantitative analysis : Density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) correlate with experimental redox potentials .

    Q. What are the challenges in designing assays to evaluate this compound’s antimicrobial or anticancer potential?

    • Selectivity : Mitigate off-target effects by comparing cytotoxicity (e.g., IC50 in cancer vs. normal cell lines).
    • Mechanistic studies : Use flow cytometry to assess apoptosis induction or Western blotting to track kinase inhibition (e.g., JAK2/STAT3 pathways) .
    • Resistance profiling : Serial passage assays in microbial cultures identify mutation-driven resistance .

    Key Methodological Recommendations

    • Synthesis : Prioritize stepwise purification to isolate intermediates and minimize byproducts.
    • Characterization : Combine XRD for crystal structure determination with DFT for electronic profiling .
    • Bioassays : Use multi-parametric analysis (e.g., synergy with cisplatin in cancer models) to evaluate therapeutic potential .

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